4-(4-(Diethylamino)benzylidene)-1,2,3,4-tetrahydroacridine-9-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-(Diethylamino)benzylidene)-1,2,3,4-tetrahydroacridine-9-carboxylic acid is a complex organic compound known for its diverse applications in various scientific fields. This compound features a unique structure that combines a benzylidene group with a tetrahydroacridine core, making it a subject of interest in both synthetic chemistry and applied research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Diethylamino)benzylidene)-1,2,3,4-tetrahydroacridine-9-carboxylic acid typically involves a multi-step process. One common method starts with the condensation of 4-(diethylamino)benzaldehyde with 1,2,3,4-tetrahydroacridine-9-carboxylic acid under basic conditions. The reaction is usually carried out in the presence of a suitable base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in an appropriate solvent like ethanol or methanol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Catalysts such as silver nanoparticles supported on oxides like Al₂O₃, CeO₂, and MgO have been used to enhance the yield and selectivity of the reaction . These catalysts facilitate the condensation reaction, leading to higher yields and reduced reaction times.
Chemical Reactions Analysis
Types of Reactions
4-(4-(Diethylamino)benzylidene)-1,2,3,4-tetrahydroacridine-9-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The benzylidene group can undergo electrophilic substitution reactions, particularly in the presence of halogens or nitrating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
4-(4-(Diethylamino)benzylidene)-1,2,3,4-tetrahydroacridine-9-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(4-(Diethylamino)benzylidene)-1,2,3,4-tetrahydroacridine-9-carboxylic acid involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to therapeutic effects. The compound’s structure allows it to participate in electron transfer reactions, which can influence cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)benzylidene derivatives: These compounds share a similar benzylidene group but differ in the substituents on the aromatic ring.
Acridine derivatives: Compounds with an acridine core structure, which may have different functional groups attached.
Uniqueness
4-(4-(Diethylamino)benzylidene)-1,2,3,4-tetrahydroacridine-9-carboxylic acid is unique due to its combination of a benzylidene group with a tetrahydroacridine core. This structure imparts specific chemical and biological properties that are not observed in other similar compounds .
Properties
Molecular Formula |
C25H26N2O2 |
---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
(4E)-4-[[4-(diethylamino)phenyl]methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid |
InChI |
InChI=1S/C25H26N2O2/c1-3-27(4-2)19-14-12-17(13-15-19)16-18-8-7-10-21-23(25(28)29)20-9-5-6-11-22(20)26-24(18)21/h5-6,9,11-16H,3-4,7-8,10H2,1-2H3,(H,28,29)/b18-16+ |
InChI Key |
QUWAQVNHTYTWFP-FBMGVBCBSA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C/2\CCCC3=C(C4=CC=CC=C4N=C23)C(=O)O |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=C2CCCC3=C(C4=CC=CC=C4N=C23)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.